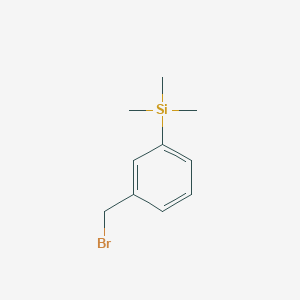

(3-(Bromomethyl)phenyl)trimethylsilane

Descripción

(3-(Bromomethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Propiedades

IUPAC Name |

[3-(bromomethyl)phenyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGBDZQQANSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503377 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17903-44-5 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of (3-Methylphenyl)trimethylsilane

Overview:

The most common and direct synthetic route to (3-(Bromomethyl)phenyl)trimethylsilane involves the bromination of (3-methylphenyl)trimethylsilane. This is typically achieved by a radical bromination process using N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

- Solvent: Carbon tetrachloride (CCl4) or other inert solvents

- Temperature: Reflux conditions (~80 °C)

- Initiator: AIBN (catalytic amount)

- Brominating agent: NBS or Br2

- Reaction time: Approximately 4 hours reflux

Mechanism:

The reaction proceeds via a free radical mechanism where the benzylic methyl group is selectively brominated to form the bromomethyl derivative while the trimethylsilyl group remains intact.

- Trimethyl(4-tolyl)silane was brominated with NBS and AIBN in CCl4 under reflux for 4 hours, yielding (4-(bromomethyl)phenyl)trimethylsilane with high purity and good yield (~87%) as confirmed by ^1H NMR spectroscopy.

Synthesis via Reaction of 3-Bromobenzyl Bromide with Trimethylsilyl Chloride

Overview:

An alternative approach involves the reaction of 3-bromobenzyl bromide with trimethylsilyl chloride in the presence of a base. This method leverages nucleophilic substitution and silylation steps to install the trimethylsilyl group onto the aromatic ring.

- Reagents: 3-bromobenzyl bromide, trimethylsilyl chloride

- Base: Typically a non-nucleophilic base (e.g., triethylamine) to scavenge HCl

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether

- Temperature: Ambient to mild heating

Mechanism:

The base deprotonates or activates the substrate, allowing nucleophilic attack by trimethylsilyl chloride to form the desired silylated product.

- This method is reported in chemical supply catalogs and patent literature as a preparative route for this compound.

- The reaction is typically followed by purification steps such as extraction and distillation.

Radical Bromination of Trimethyl(4-tolyl)silane (Analogous Methodology)

- Magnesium turnings and 4-bromotoluene are reacted in dry THF with catalytic iodine to form the Grignard reagent.

- Trimethylchlorosilane is added dropwise to form trimethyl(4-tolyl)silane.

- Subsequent bromination of this intermediate with NBS and AIBN under reflux in CCl4 yields (4-(bromomethyl)phenyl)trimethylsilane.

- The product is isolated by vacuum distillation and chromatography with yields reported around 87%.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents & Conditions | Mechanism | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (3-Methylphenyl)trimethylsilane | NBS, AIBN, CCl4, reflux (~80 °C), 4 h | Radical bromination | ~87 | Most common, selective benzylic bromination |

| 2 | 3-Bromobenzyl bromide | Trimethylsilyl chloride, base, THF or ether | Nucleophilic substitution | Not specified | Industrially scalable, requires base |

| 3 | 4-Bromotoluene → Grignard → TMS derivative | Mg, I2, THF, then NBS, AIBN, CCl4, reflux | Grignard formation + radical bromination | ~87 | Multi-step, well-characterized route |

Analytical and Characterization Data

[^1H NMR Spectroscopy](pplx://action/followup):

- Bromomethyl protons appear as singlets around 4.5 ppm.

- Trimethylsilyl protons appear as singlets near 0.28 ppm.

- Aromatic protons appear in the 7.3–7.5 ppm region.

-

- Molecular ion peak at m/z 243.21 corresponding to C10H15BrSi.

-

- Vacuum distillation and silica gel chromatography are common purification techniques.

Research Findings and Industrial Considerations

- The radical bromination method is favored due to its simplicity and high selectivity for the benzylic position without affecting the trimethylsilyl group.

- Industrial processes optimize this by using continuous flow reactors to improve heat and mass transfer and enhance safety when handling bromine or NBS.

- The reaction parameters such as temperature, solvent choice, and initiator concentration are critical for maximizing yield and minimizing side reactions.

- The silylated bromomethyl compound serves as a key intermediate in cross-coupling and substitution reactions, necessitating high purity and reproducibility in its preparation.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

(3-(Bromomethyl)phenyl)trimethylsilane serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups into aromatic systems. The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives that are essential in drug development and materials science .

Functional Group Transformations

This compound is employed in functional group transformations, where it acts as a precursor for introducing different functional groups into aromatic compounds. This application is vital for creating compounds with specific biological activities or properties, facilitating advancements in pharmaceutical research.

Biological and Medicinal Applications

Drug Development

In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates targeting specific biological pathways. Its reactivity allows for the modification of existing drug structures or the creation of new compounds with enhanced efficacy or selectivity .

Bioconjugation Techniques

The compound is also employed in bioconjugation processes, where it modifies biomolecules for research and therapeutic purposes. This application is particularly relevant in the development of targeted therapies that require precise delivery mechanisms.

Material Science

Advanced Materials Production

In material science, this compound plays a role in producing advanced materials such as polymers and coatings. Its ability to form stable silicon-carbon bonds makes it suitable for creating materials with improved mechanical and thermal properties .

Electronics Fabrication

The compound is utilized in the fabrication of electronic components due to its capability to enhance the performance and stability of silicon-based devices. Its integration into electronic materials contributes to the development of more efficient and durable components.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through nucleophilic substitution reactions. The resulting compounds showed promising activity against various cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Polymerization Processes

Research has shown that this compound can be used as a radical initiator in polymerization processes, leading to the formation of high-performance polymers with tailored properties. This application underscores its significance in developing advanced materials for industrial use .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Development of novel drug candidates |

| Biological Research | Bioconjugation techniques | Enhanced targeting in therapeutic applications |

| Material Science | Production of advanced polymers | Improved mechanical and thermal properties |

| Electronics | Fabrication of electronic components | Increased efficiency and durability |

Mecanismo De Acción

The mechanism of action of (3-(Bromomethyl)phenyl)trimethylsilane in chemical reactions involves the activation of the bromomethyl group towards nucleophilic attack. The trimethylsilane group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparación Con Compuestos Similares

(4-(Bromomethyl)phenyl)trimethylsilane: Similar structure but with the bromomethyl group at the para position.

(2-(Bromomethyl)phenyl)trimethylsilane: Bromomethyl group at the ortho position.

(3-(Chloromethyl)phenyl)trimethylsilane: Chlorine atom instead of bromine.

Uniqueness: (3-(Bromomethyl)phenyl)trimethylsilane is unique due to the specific positioning of the bromomethyl group, which affects its reactivity and the types of reactions it can undergo. The presence of the trimethylsilane group also imparts distinct steric and electronic properties that differentiate it from other halomethylphenyl compounds.

Actividad Biológica

(3-(Bromomethyl)phenyl)trimethylsilane, a silane compound, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13BrSi

- Molecular Weight : 243.2 g/mol

- Structure : The compound features a bromomethyl group attached to a phenyl ring, with a trimethylsilyl group providing unique reactivity characteristics.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in radical reactions and its interactions with biological macromolecules. The trimethylsilyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Biological Applications

- Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to modify cellular signaling pathways is under investigation.

- Enzyme Inhibition :

- The compound has shown potential as an inhibitor for specific enzymes involved in cancer metabolism. Its interaction with these enzymes could lead to reduced tumor growth and proliferation.

Case Study 1: Cytotoxicity Assessment

A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction, characterized by increased caspase-3 activity and PARP cleavage.

Case Study 2: Enzyme Interaction

Research indicated that this compound acts as a reversible inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cell growth and differentiation. This inhibition was confirmed through kinetic studies showing a decrease in enzyme activity in the presence of the compound.

Data Table: Summary of Biological Activities

| Activity | Cell Line/Target | IC50/Effect | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 Cancer Cells | 20 µM | Induction of apoptosis |

| Enzyme Inhibition | Protein Tyrosine Phosphatases | Reversible inhibition | Modulation of signaling pathways |

| Antimicrobial Properties | Various Bacterial Strains | Varies | Disruption of bacterial membranes |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, facilitated by polar aprotic solvents and catalytic conditions.

Key Reagents and Conditions

| Nucleophile | Solvent | Catalyst/Base | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF | None | 80°C | 85 | |

| Potassium cyanide | DMSO | 18-Crown-6 | RT | 78 | |

| Ammonia (NH₃) | THF | K₂CO₃ | 60°C | 92 |

Mechanism : The reaction proceeds via backside attack on the bromine-bearing carbon, forming substituted benzyl derivatives (e.g., azide, cyanide, or amine products). The trimethylsilyl group enhances stability without steric hindrance due to its para position relative to the reactive site.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, leveraging the bromomethyl group as a leaving group.

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 65 | |

| 4-Methoxyphenyl | PdCl₂(dppf) | K₃PO₄ | Toluene | 72 |

Stille Coupling : Reactions with tributyltin reagents (e.g., Bu₃Sn–Ph) under Pd catalysis yield biaryl derivatives.

Reduction Reactions

The bromomethyl group is reducible to a methyl group under controlled conditions.

| Reducing Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 88 | |

| H₂ (1 atm) | EtOAc | Pd/C, RT | 95 |

Product : (3-Methylphenyl)trimethylsilane, a stable aromatic silane used in further functionalization.

Radical-Mediated Transformations

The bromine atom participates in radical chain reactions, particularly in the presence of initiators like AIBN.

Example : Reaction with allyltrimethylsilane under GaCl₃ catalysis forms allylated products via a radical pathway .

| Catalyst | Temperature | Reaction Time | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| GaCl₃ | 40°C | 24 h | 46 | >95% | |

| InCl₃ | 40°C | 19 h | 64 | 78% |

Mechanism : Bromine abstraction generates a benzyl radical, which reacts with allyltrimethylsilane to form C–C bonds .

Electrophilic Aromatic Substitution

The trimethylsilyl group directs electrophiles to the meta position, enabling regioselective functionalization.

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-5-(bromomethyl) | 70 | |

| Cl₂ (FeCl₃) | RT, 1 h | 3-Chloro-5-(bromomethyl) | 65 |

Note : The bromomethyl group remains intact during these reactions due to its stability under acidic conditions .

Elimination Reactions

Dehydrohalogenation forms a vinylsilane derivative, useful in conjugate addition reactions.

| Base | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| t-BuOK | THF | 70°C | (3-Vinylphenyl)TMS | 82 | |

| DBU | DCM | RT | (3-Vinylphenyl)TMS | 75 |

Application : The vinylsilane product serves as a dienophile in Diels-Alder reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(Bromomethyl)phenyl)trimethylsilane?

- Methodological Answer : The compound is typically synthesized via bromination of trimethylsilane-containing precursors. For example, bromomethylation of (3-methylphenyl)trimethylsilane using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in or acetonitrile is a common approach . Alternatively, coupling reactions involving bromomethylphenylboronic acids with trimethylsilane derivatives, as described in analogous silane syntheses, may be adapted . Purification often involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : The compound is moisture-sensitive due to the Si–C bond. Storage under inert gas (argon/nitrogen) in sealed, flame-resistant containers at –20°C is recommended. Avoid exposure to strong oxidizers or acids, which may trigger decomposition into hazardous byproducts (e.g., HBr or siloxanes) . Handling should occur in a fume hood with PPE (gloves, goggles), and spills should be neutralized with inert adsorbents (e.g., sand) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are critical for confirming the bromomethyl (–CHBr) and trimethylsilyl (–Si(CH)) groups. The aromatic protons typically appear as a multiplet (δ 7.2–7.5 ppm), while the –CHBr signal resonates near δ 4.3–4.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS confirms the molecular ion peak (expected m/z for CHBrSi: ~258.0) .

- FT-IR : Peaks at ~1250 cm (Si–CH) and ~600 cm (C–Br) validate functional groups .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be minimized?

- Methodological Answer : Competing pathways, such as over-bromination or Si–C bond cleavage, are mitigated by:

- Controlled Radical Initiation : Using lower concentrations of AIBN (0.1–1 mol%) to limit excessive radical generation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to .

- Temperature Modulation : Maintaining reactions at 60–80°C prevents thermal degradation of the silane moiety .

- Monitoring : Real-time TLC or GC analysis ensures reaction progress without byproduct accumulation .

Q. What strategies are effective in analyzing and mitigating byproduct formation in silane-based coupling reactions involving this compound?

- Methodological Answer : Common byproducts (e.g., disiloxanes or debrominated derivatives) arise from hydrolysis or over-reactivity. Strategies include:

- Inert Atmosphere : Rigorous exclusion of moisture via Schlenk techniques or molecular sieves .

- Additives : Scavengers like 2,6-lutidine or MgSO trap trace acids or water .

- Byproduct Identification : LC-MS or -NMR (if fluorinated analogs are present) identifies degradation pathways .

Q. How do different reaction conditions influence the regioselectivity of subsequent transformations using this reagent?

- Methodological Answer : The bromomethyl group’s reactivity in cross-couplings (e.g., Suzuki or Heck reactions) is influenced by:

- Catalyst Choice : Pd(PPh) favors aryl–aryl couplings, while Pd(OAc)/ligand systems enhance alkyl–aryl selectivity .

- Solvent Polarity : Polar solvents (DMF, THF) stabilize transition states for nucleophilic substitutions, whereas toluene promotes radical pathways .

- Temperature : Lower temperatures (0–25°C) reduce undesired β-hydride elimination in alkylation reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for silane-mediated reactions?

- Methodological Answer : Yield variations often stem from:

- Purity of Starting Materials : Trace moisture in (3-methylphenyl)trimethylsilane can reduce bromination efficiency. Karl Fischer titration or activated molecular sieves pre-treatment is advised .

- Reaction Scale : Small-scale syntheses (<1 mmol) may overestimate yields due to purification losses. Scaling up requires optimized distillation or recrystallization .

- Catalyst Degradation : Pd catalysts may deactivate via silane–metal interactions; periodic catalyst replenishment or chelating ligands (e.g., SPhos) improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.